
4,4'-(7,8-Dihydroxy-1,5,3-dithiazonane-2,4-diyl)dibutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(7,8-Dihydroxy-1,5,3-dithiazonane-2,4-diyl)dibutanal is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, dithiazonane, and aldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(7,8-Dihydroxy-1,5,3-dithiazonane-2,4-diyl)dibutanal typically involves multi-step organic reactions. The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(7,8-Dihydroxy-1,5,3-dithiazonane-2,4-diyl)dibutanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The dithiazonane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the aldehyde groups can produce diols.
Applications De Recherche Scientifique
4,4’-(7,8-Dihydroxy-1,5,3-dithiazonane-2,4-diyl)dibutanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4,4’-(7,8-Dihydroxy-1,5,3-dithiazonane-2,4-diyl)dibutanal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo [1,2,5]thiadiazolo [3,4-d]pyridazine: Similar in having a dithiazonane ring but differs in functional groups and overall structure.
1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine: Shares the thiadiazine ring but has different substituents and applications.
Propriétés
Numéro CAS |
65664-83-7 |
|---|---|
Formule moléculaire |
C14H25NO4S2 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
4-[7,8-dihydroxy-4-(4-oxobutyl)-1,5,3-dithiazonan-2-yl]butanal |
InChI |
InChI=1S/C14H25NO4S2/c16-7-3-1-5-13-15-14(6-2-4-8-17)21-10-12(19)11(18)9-20-13/h7-8,11-15,18-19H,1-6,9-10H2 |
Clé InChI |
BLRMKGZRMYXPOH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CSC(NC(S1)CCCC=O)CCCC=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



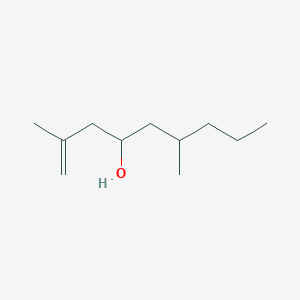
![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
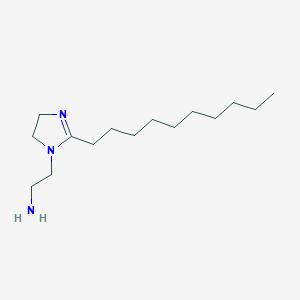
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
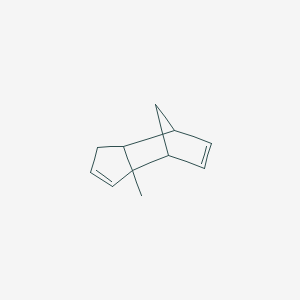
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
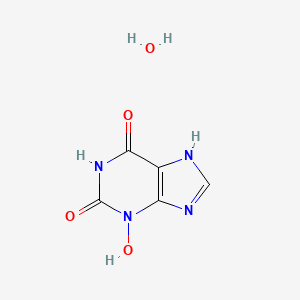
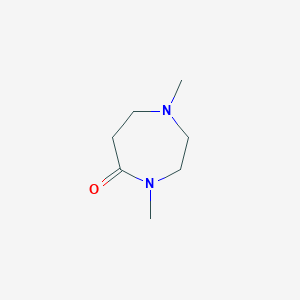
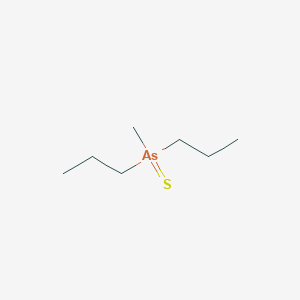


![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
![N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14491073.png)
